(E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid
Overview
Description
(E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl group substituted with hydroxy and sulfooxy groups, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-hydroxy-4-sulfooxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with malonic acid in the presence of a base such as sodium hydroxide to form the corresponding cinnamic acid derivative.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-(3-oxo-4-sulfooxyphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase or lipoxygenase, inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its observed biological effects.
Comparison with Similar Compounds
Cinnamic Acid: Similar structure but lacks the hydroxy and sulfooxy groups.
Ferulic Acid: Contains a methoxy group instead of the sulfooxy group.
p-Coumaric Acid: Lacks the sulfooxy group and has a simpler structure.
Uniqueness: (E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid is unique due to the presence of both hydroxy and sulfooxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O7S/c10-7-5-6(2-4-9(11)12)1-3-8(7)16-17(13,14)15/h1-5,10H,(H,11,12)(H,13,14,15)/b4-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVAIAITQIIEMQ-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O)OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101341680 | |
Record name | Caffeic acid 4-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101341680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151481-51-5 | |
Record name | Caffeic acid 4-O-sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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